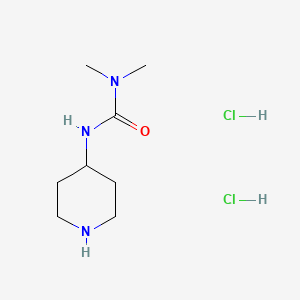![molecular formula C9H14N2O3S B2799224 2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid CAS No. 1396962-18-7](/img/structure/B2799224.png)
2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid” is a chemical compound with the molecular formula C9H14N2O3S . It has a molecular weight of 230.28 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain attached to the alpha carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (230.28) and molecular formula (C9H14N2O3S) . Other specific properties such as boiling point and storage conditions are not provided in the sources .Scientific Research Applications
Biomarker Applications in Tobacco and Cancer Research
Measurement of human urinary carcinogen metabolites, including compounds related to 2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid, offers crucial insights into tobacco use and cancer. Notably, metabolites like NNAL and NNAL-Gluc, derived from tobacco-specific carcinogens, serve as valuable biomarkers due to their high sensitivity and specificity. This approach is particularly beneficial for studies on environmental tobacco smoke (ETS) exposure and the evaluation of new tobacco products or harm reduction strategies. The wide application of such urinary carcinogen metabolite biomarkers is anticipated to play a pivotal role in future tobacco-related cancer research (Hecht, 2002).
Environmental and Industrial Applications
Sulfamic acid, with chemical relevance to the discussed compound, is recognized for its environmental friendliness and utility in industrial cleaning. It serves as an alternative to more hazardous electrolytes for metal surface cleaning, effectively removing rusts and lime scales. Despite its corrosive nature, its environmental and toxicity profiles are comparatively favorable. The integration of organic corrosion inhibitors in sulfamic acid-based electrolytes further enhances its application, adhering to the Langmuir adsorption isotherm model and acting as mixed- and interface-type corrosion inhibitors (Verma & Quraishi, 2022).
Bioactive Compound Synthesis and Biological Activity
1-Indanones and their derivatives, which can be synthesized from similar structures, exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Their utility extends to treating neurodegenerative diseases and serving as insecticides, fungicides, and herbicides. This diversity underscores the potential of compounds like this compound in synthesizing bioactive compounds with significant therapeutic and agricultural applications (Turek et al., 2017).
properties
IUPAC Name |
2-amino-3-[1-oxo-1-(prop-2-ynylamino)propan-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-3-4-11-8(12)6(2)15-5-7(10)9(13)14/h1,6-7H,4-5,10H2,2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQCKZNRYSCAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)SCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

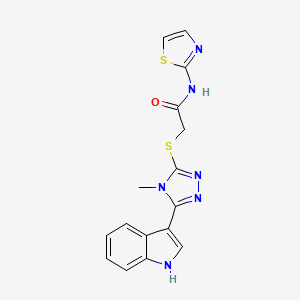
![methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B2799142.png)

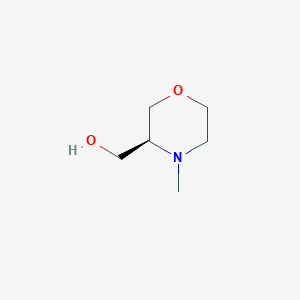
![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799148.png)
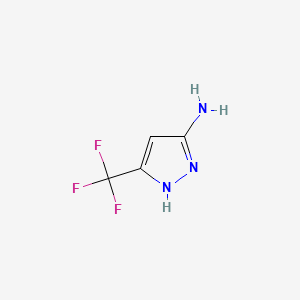
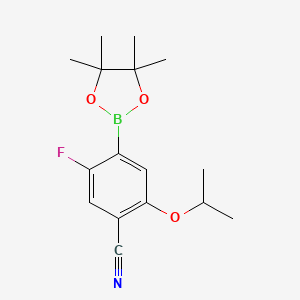
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2799152.png)
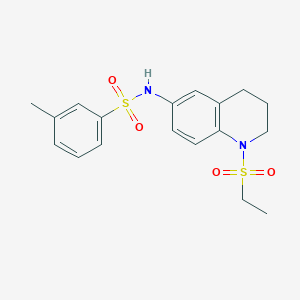

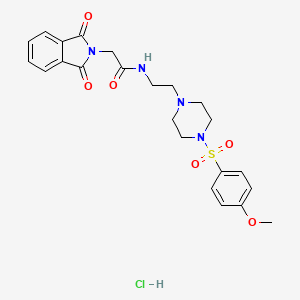
![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2799160.png)

